molecular formula C6H12O4 B1149090 (R)-ethyl 3,4-dihydroxybutanoate CAS No. 112635-76-4

(R)-ethyl 3,4-dihydroxybutanoate

Cat. No.: B1149090
CAS No.: 112635-76-4
M. Wt: 148.15708
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-ethyl 3,4-dihydroxybutanoate is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.15708. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112635-76-4

Molecular Formula

C6H12O4

Molecular Weight

148.15708

Origin of Product

United States

Foundational & Exploratory

Metabolic Engineering and Biocatalytic Routes to (R)-Ethyl 3,4-Dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathway Precursors to (R)-Ethyl 3,4-Dihydroxybutanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

This compound (also known as the ethyl ester of (R)-3,4-dihydroxybutyric acid, or (R)-3,4-DHBA) is a high-value chiral synthon. Its primary industrial significance lies in its role as a C4 building block for the synthesis of HMG-CoA reductase inhibitors (statins) , such as Atorvastatin (Lipitor) and Rosuvastatin, as well as L-carnitine.

While traditional synthesis relies on the chemical modification of carbohydrate pools (e.g., degradation of isoascorbic acid) or asymmetric reduction of chlorinated precursors, these methods often suffer from harsh conditions, toxic byproducts, or high costs.

This guide details the metabolic pathway engineering required to produce the precursor (R)-3,4-dihydroxybutyrate de novo from lignocellulosic sugars (D-xylose) using engineered Escherichia coli. It bridges the gap between the biological production of the acid and the downstream chemical/enzymatic esterification required to yield the final ethyl ester.

The Core Metabolic Pathway: Oxidative Xylose Catabolism

The most efficient de novo biological route to the (R)-3,4-dihydroxybutanoate skeleton utilizes the Weimberg pathway (oxidative xylose pathway) combined with a specific decarboxylation step. Unlike the isomerase pathway (Pentose Phosphate Pathway), this route is non-phosphorylative, preserving carbon efficiency and allowing direct channeling to the target C4 backbone.

Pathway Logic and Causality

The transformation requires converting a C5 sugar (D-Xylose) into a C4 acid ((R)-3,4-DHBA) by shaving off one carbon atom as CO₂.

  • Precursor: D-Xylose (abundant in hemicellulose).

  • Chirality Source: The stereochemistry at C4 of D-xylose is (R). By preserving this center during the C1-C2-C3 processing, the final product retains the (R)-configuration.

  • Key Bottleneck: The decarboxylation of the intermediate 2-keto-3-deoxy-xylonate to 3,4-dihydroxybutanal.[1]

Enzymatic Cascade

The engineered pathway involves five distinct enzymatic steps:

  • D-Xylose Dehydrogenase (XDH): Oxidizes D-xylose to D-xylonolactone using NAD+.[1][2]

    • Source:Caulobacter crescentus (xylB).[2]

  • D-Xylonolactonase (XL): Hydrolyzes the lactone to D-xylonate.[1]

    • Source:Caulobacter crescentus (xylC).[2][3]

  • D-Xylonate Dehydratase (XD): Dehydrates D-xylonate to 2-keto-3-deoxy-xylonate (KDX).[1]

    • Source:Caulobacter crescentus (xylD) or Pseudomonas putida.

  • 2-Keto Acid Decarboxylase (KDC): The critical C-C bond cleavage step. Decarboxylates KDX to 3,4-dihydroxybutanal.

    • Selection:KivD from Lactococcus lactis (broad substrate specificity) or MdlC from Pseudomonas putida (benzoylformate decarboxylase).[4]

    • Insight: KivD is often preferred for its higher activity on linear keto acids compared to MdlC.

  • Aldehyde Dehydrogenase (ALDH): Oxidizes the aldehyde to (R)-3,4-dihydroxybutyrate.

    • Source:E. coli endogenous (aldA) or recombinant variants.

Pathway Visualization

The following diagram illustrates the engineered metabolic flux from D-Xylose to the target (R)-3,4-DHBA, followed by the downstream esterification to the ethyl ester.

MetabolicPathway Xylose D-Xylose (C5 Precursor) Xylonolactone D-Xylonolactone Xylose->Xylonolactone XDH (Xylose Dehydrogenase) NAD NAD+ -> NADH Xylose->NAD Xylonate D-Xylonate Xylonolactone->Xylonate XL (Xylonolactonase) H2O H2O Xylonolactone->H2O KDX 2-Keto-3-deoxy-xylonate (KDX) Xylonate->KDX XD (Xylonate Dehydratase) Aldehyde 3,4-Dihydroxybutanal KDX->Aldehyde KDC (KivD/MdlC) (Decarboxylation) CO2 CO2 KDX->CO2 DHBA (R)-3,4-Dihydroxybutyrate (Metabolic Product) Aldehyde->DHBA ALDH (Aldehyde Dehydrogenase) EthylEster This compound (Final Target) DHBA->EthylEster Downstream Esterification EtOH Ethanol/H+ DHBA->EtOH

Figure 1: Engineered oxidative xylose pathway for the production of (R)-3,4-dihydroxybutanoate and its subsequent esterification.

Experimental Protocols

Strain Construction & Fermentation

Objective: Production of (R)-3,4-DHBA from D-xylose. Host: Escherichia coli K-12 derivatives (e.g., MG1655 or BL21).

Genetic Modifications:

  • Delete competing pathways:

    
     (prevents xylose isomerase pathway), 
    
    
    
    (prevents aldolase cleavage of KDX),
    
    
    .
  • Overexpress pathway enzymes: Plasmid-based expression of xylB, xylC, xylD (from C. crescentus) and kivD (from L. lactis).

Fermentation Protocol:

  • Seed Culture: Inoculate a single colony into 5 mL LB medium with appropriate antibiotics. Incubate at 37°C, 250 rpm overnight.

  • Main Culture: Transfer 1% inoculum into 50 mL M9 minimal medium supplemented with 10 g/L Glucose (for biomass) and 10 g/L D-Xylose (substrate).

  • Induction: At OD600 ~0.6, induce protein expression (e.g., 0.1 mM IPTG).

  • Production Phase: Lower temperature to 30°C to prevent inclusion bodies. Maintain pH 7.0 using CaCO₃ or automated titration.

  • Harvest: After 48–72 hours, centrifuge cells (6000 x g, 10 min). The supernatant contains (R)-3,4-DHBA.

Downstream Processing: Isolation & Esterification

The metabolic product is the free acid (or salt). The target ethyl ester is generated chemically.[5][6]

Reactive Extraction Protocol:

  • Acidification: Adjust fermentation broth supernatant to pH 2.0 using H₂SO₄. This protonates the acid and promotes lactonization to (S)-3-hydroxy-gamma-butyrolactone (3HBL) in equilibrium.

  • Water Removal: Evaporate water under reduced pressure (rotary evaporator) to obtain a crude syrup.

  • Ethanolysis (Esterification):

    • Resuspend the crude syrup in absolute Ethanol (1:10 w/v ratio).

    • Add catalytic H₂SO₄ (1% v/v) or Amberlyst-15 resin.

    • Reflux at 78°C for 4–6 hours.

    • Reaction: (R)-3,4-DHBA + EtOH

      
       this compound + H₂O.
      
  • Purification:

    • Neutralize with NaHCO₃.

    • Filter salts.

    • Concentrate ethanol phase.

    • Purify via vacuum distillation or silica gel chromatography (Ethyl Acetate/Hexane) to isolate the pure ethyl ester.

Quantitative Benchmarks

The following table summarizes typical yield metrics reported in literature for this metabolic pathway.

MetricValueNotes
Titer (Shake Flask) 1.0 – 1.5 g/LUsing E. coli with xylB-C-D + kivD [1].
Titer (Bioreactor) > 10 g/LFed-batch with optimized oxygen transfer.
Yield (Y_p/s) ~0.35 g/g XyloseTheoretical max is limited by CO₂ loss.
Chiral Purity (ee) > 99% (R)Determined by the stereochemistry of D-xylose C4.
Esterification Yield 85 – 95%Chemical step is highly efficient.

Alternative Biocatalytic Route (Industrial Standard)

While the metabolic route is "green," the current industrial standard often employs Asymmetric Ketoreduction .

  • Precursor: Ethyl 4-chloro-3-oxobutanoate (COBE).

  • Enzyme: Ketoreductase (KRED) / Carbonyl Reductase.

  • Process:

    • Ethyl 4-chloro-3-oxobutanoate + NADPH + H+

      
       Ethyl (R)-4-chloro-3-hydroxybutanoate.
      
    • Hydrolysis of the chloro-group (halohydrin dehalogenase or alkaline hydrolysis) yields the dihydroxy derivative.

  • Comparison: The metabolic route (Xylose) avoids chlorinated precursors, offering a cleaner environmental profile, whereas the KRED route offers extremely high titers (>100 g/L) but requires expensive synthetic starting materials.

References

  • Establishing a novel biosynthetic pathway for the production of 3,4-dihydroxybutyric acid from xylose in Escherichia coli. Source: Zhang, et al. (2017).[7] Metabolic Engineering.

  • Enhanced biosynthesis of 3,4-dihydroxybutyric acid by engineered Escherichia coli in a dual-substrate system. Source: Gao, H., et al. (2017).[7] Bioresource Technology.

  • Microbial synthesis of 3,4-dihydroxybutyric acid and 3-hydroxybutyrolactone. Source: Martin, C.H., et al. (2013). MIT DSpace.

  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. Source: Kataoka, M., et al. (2005). Biotechnology Letters.

Sources

A Technical Guide to (R)-ethyl 3,4-dihydroxybutanoate: A Chiral Synthon for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ethyl 3,4-dihydroxybutanoate is a valuable chiral building block of significant interest in the pharmaceutical and chemical industries. Its stereochemically defined structure, featuring two hydroxyl groups and an ester functional group, makes it a versatile precursor for the synthesis of complex, high-value molecules. This technical guide provides an in-depth overview of the core physicochemical properties, synthesis methodologies, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental considerations and analytical techniques for ensuring enantiomeric purity are also discussed, offering a comprehensive resource for researchers and scientists in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development. The key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 148.16 g/mol [1]
Molecular Formula C6H12O4[1]
CAS Number 112635-76-4[2]
Density (estimated) ~1.1 - 1.2 g/mL at 25°C

Synthesis of this compound: Strategies and Methodologies

The enantioselective synthesis of this compound is critical to its application as a chiral building block. Both chemical and enzymatic approaches have been developed, with a significant emphasis on green and sustainable methodologies.

Causality Behind Synthetic Choices

The primary challenge in synthesizing this compound lies in the stereoselective introduction of the hydroxyl group at the C3 position with the desired (R)-configuration. The choice of synthetic route often depends on factors such as substrate availability, desired enantiomeric purity, scalability, and cost-effectiveness.

  • Enzymatic Reduction: This is often the preferred method due to its high enantioselectivity and mild reaction conditions. Ketoreductases (KREDs) are particularly effective in reducing a prochiral ketone precursor, such as ethyl 4-chloro-3-oxobutanoate, to the corresponding chiral alcohol with high enantiomeric excess (ee).[4] The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reduction.

  • Chemical Synthesis: Asymmetric hydrogenation using chiral metal catalysts (e.g., Ruthenium-BINAP complexes) can also achieve high enantioselectivity.[5] This method offers the advantage of broader substrate scope and is not limited by enzyme stability. However, it may require high-pressure equipment and the use of expensive and potentially toxic heavy metal catalysts.

Experimental Protocol: Enzymatic Synthesis

The following protocol describes a general procedure for the enzymatic synthesis of this compound from ethyl 4-chloro-3-oxobutanoate, a common precursor. This method leverages a ketoreductase for the asymmetric reduction and can be adapted based on the specific enzyme and equipment available.

Diagram of the Enzymatic Synthesis Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (Ketoreductase) Reaction_Vessel Bioreactor Enzyme_Prep->Reaction_Vessel Substrate_Prep Substrate Solution (Ethyl 4-chloro-3-oxobutanoate) Substrate_Prep->Reaction_Vessel Cofactor_Prep Cofactor Regeneration System (e.g., GDH/glucose) Cofactor_Prep->Reaction_Vessel Extraction Solvent Extraction Reaction_Vessel->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Crude Product Purity_Analysis Enantiomeric Purity Analysis (Chiral HPLC) Purification->Purity_Analysis Purified (R)-ethyl 3,4-dihydroxybutanoate

Caption: Workflow for the enzymatic synthesis of this compound.

Step-by-Step Methodology:

  • Enzyme and Cofactor System Preparation:

    • Prepare a solution of the chosen ketoreductase in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • If a cofactor regeneration system is used (e.g., glucose dehydrogenase and glucose for NADPH regeneration), add these components to the buffer. This is a cost-effective strategy to ensure a continuous supply of the reducing equivalent (NADPH or NADH).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the enzyme solution and the substrate, ethyl 4-chloro-3-oxobutanoate. The substrate may be added portion-wise to minimize potential substrate inhibition of the enzyme.

    • Maintain the reaction at a constant temperature (typically 25-37°C) and pH with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic technique (e.g., GC or TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Extraction:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and extract the aqueous layer multiple times with the same organic solvent to ensure complete recovery of the product.

    • Combine the organic extracts and wash with brine.

  • Purification:

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Applications in Drug Development: A Cornerstone for Chiral Pharmaceuticals

The high enantiomeric purity and versatile functionality of this compound make it a crucial intermediate in the synthesis of several important pharmaceuticals. Its dihydroxy functionality provides multiple points for further chemical modification, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The Rationale for Chirality in Drug Design

The stereochemistry of a drug molecule is paramount as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[6] The use of enantiomerically pure starting materials like this compound is a key strategy in asymmetric synthesis to ensure the final active pharmaceutical ingredient (API) is also enantiomerically pure. This avoids the potential for "isomeric ballast," where the inactive enantiomer may contribute to side effects or have its own undesirable pharmacological activity.

Logical Relationship of Chiral Synthesis:

G Start This compound (Chiral Building Block) Synth Multi-step Synthesis Start->Synth API Enantiomerically Pure API Synth->API Drug Final Drug Product API->Drug Efficacy Enhanced Therapeutic Efficacy API->Efficacy Safety Improved Safety Profile API->Safety

Caption: The role of a chiral building block in producing an enantiomerically pure drug.

Key Therapeutic Areas
  • Statins: this compound is a key precursor for the synthesis of the side chain of several blockbuster statin drugs, such as atorvastatin (Lipitor) and rosuvastatin (Crestor).[7][8][9][10] These drugs are HMG-CoA reductase inhibitors used to lower cholesterol levels and reduce the risk of cardiovascular disease. The specific stereochemistry of the diol side chain is crucial for the drug's binding to the active site of the HMG-CoA reductase enzyme.

  • L-carnitine: This compound is involved in fatty acid metabolism and is used as a nutritional supplement. The synthesis of L-carnitine can be achieved from this compound, where the chiral center is preserved throughout the synthetic sequence.[7][9]

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC: A Self-Validating System

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral alcohols and esters.[11][12][13]

Experimental Protocol: General Chiral HPLC Method

  • Column Selection:

    • Select a suitable chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve the best separation.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Interpretation:

    • The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R)- and (S)-enantiomers.

Conclusion

This compound is a fundamentally important chiral synthon with significant applications in the development of life-saving medicines. Its value lies in its stereochemically defined structure, which allows for the efficient and controlled synthesis of complex, enantiomerically pure active pharmaceutical ingredients. As the pharmaceutical industry continues to move towards more sustainable and efficient manufacturing processes, the use of such versatile and readily accessible chiral building blocks, particularly those produced via enzymatic routes, will undoubtedly increase. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their synthetic endeavors.

References

  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (2014, January 15). PubMed. Retrieved from [Link]

  • Ethyl (R)-3-hydroxybutyrate Properties. (2025, October 15). EPA. Retrieved from [Link]

  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. OUCI. Retrieved from [Link]

  • Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (2014). Google Patents.
  • (S)-ethyl 3,4-dihydroxybutanoate | C6H12O4. PubChem. Retrieved from [Link]

  • Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (2011). Google Patents.
  • Ethyl (R)-3,4-dihydroxybutanoate | CAS No : 112635-76-4. Pharmaffiliates. Retrieved from [Link]

  • Ethyl (3R)-4-cyano-3-hydroxybutanoate | C7H11NO3. PubChem. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from [Link]

  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate | Request PDF. ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Bioconversion of ethyl (R)-4-cyano-3-hydroxybutyate into (R)-ethyl-3-hydroxyglutarate via an indirect pathway by Rhodococcus boritolerans. (2012, May 15). PubMed. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Acetonide Protection of (R)-Ethyl 3,4-Dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The protection of (R)-ethyl 3,4-dihydroxybutanoate as an acetonide (isopropylidene acetal) is a pivotal step in the synthesis of chiral building blocks for HMG-CoA reductase inhibitors (statins) and other polyketide-derived pharmaceuticals.[1] This transformation converts a polar, water-soluble 1,2-diol into a lipophilic, volatile dioxolane ester, enabling facile purification via distillation and protecting the diol functionality during subsequent chain-extension reactions (e.g., Claisen condensation).[1]

This Application Note details a chemically driven equilibrium shift protocol using 2,2-dimethoxypropane (DMP). Unlike classical Dean-Stark methods that rely on physical water removal, this protocol utilizes DMP as a water scavenger and acetonide source, ensuring rapid conversion under mild conditions while minimizing ester hydrolysis or racemization.[1]

Reaction Mechanism & Critical Process Parameters

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed transacetalization. The use of DMP drives the reaction forward by generating methanol (volatile) rather than water. The formation of the 5-membered 1,3-dioxolane ring is thermodynamically favored over the open-chain diol due to the enthalpy of ring formation and the entropy gain from releasing two molecules of methanol.[1]

Key Mechanistic Steps:

  • Protonation: Acid catalyst protonates the methoxy group of DMP.

  • Oxocarbenium Formation: Loss of methanol generates a reactive oxocarbenium ion.

  • Nucleophilic Attack: The primary hydroxyl (C4) of the substrate attacks the oxocarbenium.

  • Ring Closure: Intramolecular attack by the secondary hydroxyl (C3) closes the dioxolane ring.

Visualized Pathway (DOT)[1]

AcetonideMechanism Substrate (R)-Ethyl 3,4- dihydroxybutanoate Intermediate Mixed Acetal Intermediate Substrate->Intermediate + DMP DMP 2,2-Dimethoxypropane (Reagent/Scavenger) DMP->Intermediate Catalyst p-TsOH (Cat.) Catalyst->Intermediate Activation Oxocarbenium Oxocarbenium Ion Intermediate->Oxocarbenium - MeOH Product (R)-Ethyl 2,2-dimethyl- 1,3-dioxolane-4-acetate Oxocarbenium->Product Ring Closure (- MeOH) Byproduct Methanol (Volatile) Oxocarbenium->Byproduct

Figure 1: Acid-catalyzed transacetalization mechanism using 2,2-dimethoxypropane (DMP).

Experimental Protocol

Reagents & Materials Table
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)CAS No.[2][3]
This compound Substrate1.0148.16~1.1100900-34-3
2,2-Dimethoxypropane (DMP) Reagent1.5 - 2.0104.150.8577-76-9
Acetone Solvent5.0 Vol58.080.7967-64-1
p-Toluenesulfonic acid (p-TsOH) Catalyst0.01 - 0.05172.20Solid104-15-4
Triethylamine (TEA) Quench0.1101.190.73121-44-8
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Charging: Add This compound (10.0 g, 67.5 mmol) to the flask.

  • Solvent & Reagent: Add Acetone (50 mL) followed by 2,2-Dimethoxypropane (14.0 g, 16.5 mL, 135 mmol).

    • Note: While acetone is the solvent, DMP is the active dehydrating agent. The excess DMP ensures the equilibrium is driven completely to the right.

Step 2: Catalysis & Monitoring
  • Initiation: Add p-TsOH·H₂O (65 mg, ~0.5 mol%) in one portion at room temperature (20–25°C).

  • Reaction: Stir the clear solution at room temperature.

    • Observation: The reaction is slightly endothermic. No significant exotherm should be observed.

  • Monitoring: Check reaction progress by TLC (30% EtOAc in Hexanes) or GC.

    • Target: Disappearance of the polar diol spot (Rf ~0.1) and appearance of the non-polar acetonide (Rf ~0.6).

    • Time: Conversion is typically complete within 1–3 hours.

Step 3: Quench & Workup
  • Neutralization (Critical): Once complete, add Triethylamine (0.5 mL) to neutralize the acid catalyst.

    • Why? Concentration of an acidic solution can lead to hydrolysis of the acetonide or the ethyl ester, especially upon heating.

  • Concentration: Remove acetone, methanol, and excess DMP under reduced pressure (Rotavap, 30°C bath, down to 50 mbar).

  • Partition: Dissolve the oily residue in Diethyl Ether or MTBE (100 mL) and wash with Water (2 x 30 mL) to remove residual salts and traces of diol.

  • Drying: Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate again to obtain the crude oil.

Step 4: Purification
  • Distillation: Purify the crude oil via vacuum distillation.

    • Boiling Point: 70–75°C at 10 mmHg (approximate).

    • Yield: Expect 85–95% isolated yield.

    • Appearance: Colorless, mobile liquid with a faint fruity odor.

Workflow Diagram (DOT)

ProtocolWorkflow Start Start: Dry RBF, N2 Atm Charge Charge: Substrate + Acetone + DMP Start->Charge Catalyze Add p-TsOH (Stir @ RT, 1-3h) Charge->Catalyze Check QC Check: TLC/GC Catalyze->Check Check->Catalyze Incomplete Quench Quench: Add Triethylamine Check->Quench Complete Workup Workup: Concentrate -> MTBE Ext. -> Water Wash -> Dry Quench->Workup Purify Purification: Vacuum Distillation (70-75°C @ 10mmHg) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification of the acetonide.

Quality Control & Troubleshooting

Characterization Data[5][6]
  • 1H NMR (400 MHz, CDCl₃): δ 4.45 (m, 1H, C4-H), 4.16 (q, 2H, OCH₂CH₃), 4.08 (dd, 1H, C5-H), 3.65 (dd, 1H, C5-H'), 2.70 (dd, 1H, C2-H), 2.55 (dd, 1H, C2-H'), 1.41 (s, 3H, CH₃), 1.35 (s, 3H, CH₃), 1.26 (t, 3H, OCH₂CH₃).[1]

  • Optical Rotation:

    
     should be measured to confirm enantiomeric purity (compare to literature value of approx -30° to -34° for related derivatives, though specific rotation depends on concentration and solvent).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent/substrateAdd more DMP (water scavenger) or use molecular sieves.[1]
Product Hydrolysis Acid not neutralized before concentrationEnsure pH is neutral/basic (TEA) before rotavap.
Low Yield Product volatilityDo not apply high vacuum (<10 mbar) for too long during solvent removal; product is semi-volatile.
Racemization High temperature or strong acidMaintain reaction at RT; use catalytic p-TsOH (do not exceed 1 mol%).

References

  • Saito, S., et al. (1984). Synthesis of chiral building blocks from L-malic acid.Chemistry Letters, 13(8), 1389–1392. [1]

  • Organic Syntheses. (1993). General acetonide protection protocols.[4][5]Organic Syntheses, Coll. Vol. 8, p.155.

  • Wang, G., et al. (1999). Synthesis of statin intermediates.Tetrahedron: Asymmetry, 10(10), 1895.[1]

  • PubChem. (2023). Ethyl 2,2-dimethyl-1,3-dioxolane-4-acetate Compound Summary.[1]

  • Google Patents. (2014). CN104230880A - Method for preparation of statin side chains.[1]

Sources

Application Note: High-Efficiency Cyclization of (R)-Ethyl 3,4-dihydroxybutanoate to (R)-3-Hydroxy-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

(R)-3-Hydroxy-gamma-butyrolactone ((R)-3-HBL) is a high-value chiral synthon used extensively in the synthesis of neuromodulators, antibiotics, and specific statin side-chains (though the (S)-enantiomer is traditionally associated with Atorvastatin). The transformation of (R)-ethyl 3,4-dihydroxybutanoate to (R)-3-HBL represents a classic intramolecular transesterification.

While thermodynamically favored due to the formation of a stable 5-membered gamma-lactone ring, this process is fraught with process risks: racemization (under harsh acidic conditions), oligomerization (intermolecular esterification), and incomplete conversion due to equilibrium limitations.

This guide details a scalable, self-validating protocol using heterogeneous acid catalysis (Amberlyst-15) coupled with azeotropic distillation . This method offers superior atom economy and easier purification compared to traditional mineral acid hydrolysis.

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting. The reaction is an acid-catalyzed intramolecular nucleophilic acyl substitution.

Key Mechanistic Features:

  • Regioselectivity: The primary hydroxyl group at C4 is less sterically hindered and nucleophilically attacks the activated carbonyl at C1, forming the thermodynamically stable 5-membered lactone (gamma). Attack by the C3-hydroxyl would form a highly strained 4-membered beta-lactone, which is kinetically disfavored.

  • Stereoretention: The chiral center at C3 is not involved in the bond-breaking or bond-forming events. Therefore, the (R)-configuration of the starting material is strictly retained in the product, provided that elimination (dehydration to furanones) is suppressed.

  • Equilibrium Driver: The reaction produces ethanol as a byproduct. To drive the reaction to completion (Le Chatelier’s principle), ethanol must be continuously removed.

Diagram 1: Mechanistic Pathway

Mechanism cluster_0 Activation cluster_1 Cyclization cluster_2 Product S1 This compound S2 Protonated Carbonyl Intermediate S1->S2 + H+ (Catalyst) I1 Tetrahedral Intermediate S2->I1 Intramolecular Attack (C4-OH on C1) I2 Ethanol Elimination I1->I2 - EtOH (Removed) P1 (R)-3-Hydroxy-gamma-butyrolactone I2->P1 - H+

Caption: Acid-catalyzed intramolecular transesterification pathway showing retention of C3 stereochemistry.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Catalyst Type Amberlyst-15 (H+ form)Heterogeneous catalyst allows for easy filtration, preventing acid residues during distillation which causes degradation.
Temperature 80°C - 110°C (Reflux)Sufficient activation energy without triggering dehydration to 2(5H)-furanone.
Solvent System Toluene or XyleneForms azeotrope with ethanol; high boiling point drives reaction; product is insoluble in cold toluene (aids purification).
Pressure Ambient to 200 mbarReduced pressure aids in rapid removal of ethanol if temperature sensitivity is observed.
Water Content < 0.5%Water competes with the ester, hydrolyzing it to the free acid (DHBA), which is more difficult to cyclize cleanly.

Experimental Protocol: Heterogeneous Catalytic Cyclization

Scale: 100 mmol (approx. 14.8 g of starting material) Expected Yield: 85-92% Time: 4-6 Hours

Materials
  • This compound (Purity >98% ee)

  • Amberlyst-15 (Dry, macroreticular strong acid cation exchange resin)

  • Toluene (Anhydrous)

  • Rotary Evaporator & High Vacuum Distillation Setup

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Catalyst Prep: Wash Amberlyst-15 (1.5 g, ~10 wt%) with dry methanol, then dry under vacuum at 60°C for 2 hours to remove moisture.

  • Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (or simple distillation head), dissolve 14.8 g of this compound in 150 mL of anhydrous toluene.

  • Initiation: Add the dried Amberlyst-15 beads to the solution.

Phase 2: Cyclization & Azeotropic Removal
  • Reflux: Heat the mixture to reflux (bath temp ~115°C).

  • Monitoring: As the reaction proceeds, ethanol is generated. The Toluene/Ethanol azeotrope (bp 76.7°C) will distill over.

    • Process Control: Monitor the distillate temperature. A drop in head temperature back to 110°C (pure toluene bp) indicates the cessation of ethanol production and reaction completion.

  • TLC Check: Spot reaction mixture against starting material (SiO2, Ethyl Acetate:Hexane 1:1). Product Rf ~ 0.2-0.3 (stains with KMnO4).

Phase 3: Workup[1]
  • Filtration: Cool the reaction mixture to room temperature. Filter off the Amberlyst-15 beads.

    • Note: The catalyst can be regenerated and reused.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap, 50°C, 40 mbar) to remove toluene. A viscous, pale yellow oil will remain.

Phase 4: Purification (High Vacuum Distillation)
  • Setup: Transfer the crude oil to a micro-distillation apparatus (Kugelrohr or short-path).

  • Distillation: Distill under high vacuum.

    • Boiling Point: ~125-130°C at 3-5 mmHg (or ~100°C at 0.5 mmHg).

    • Caution: Do not overheat the pot residue (>160°C) to prevent polymerization.

  • Collection: Collect the clear, colorless viscous liquid. Upon standing or cooling, the product may crystallize (MP ~ 25°C, highly hygroscopic).

Diagram 2: Experimental Workflow

Workflow Start Start: this compound Mix Dissolve in Toluene + Amberlyst-15 Start->Mix Reflux Reflux with Dean-Stark (Remove Ethanol Azeotrope) Mix->Reflux Check Check Completion (TLC/GC) Is Ethanol evolution stopped? Reflux->Check Check->Reflux No Filter Filter Catalyst (Remove Acid Source) Check->Filter Yes Conc Concentrate Filtrate (Remove Toluene) Filter->Conc Distill High Vacuum Distillation (0.5 mmHg, ~100°C) Conc->Distill Final Pure (R)-3-Hydroxy-gamma-butyrolactone Distill->Final

Caption: Step-by-step workflow for the heterogeneous catalytic synthesis.

Analytics & Quality Control

To ensure the integrity of the "Application Note," the following analytical parameters must be verified.

Table 1: Analytical Specifications
TestMethodAcceptance Criteria
Purity GC-FID (DB-WAX column)> 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0% ee
Identity 1H NMR (400 MHz, CDCl3)δ 4.4 (m, 1H, C3-H), 4.2-4.0 (dd, 2H, C4-H), 2.7-2.3 (m, 2H, C2-H)
Water Content Karl Fischer Titration< 0.2% (Hygroscopic!)
Chiral HPLC Method (Example)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV 210 nm

  • Retention: (R)-isomer typically elutes after the (S)-isomer (verify with racemic standard).

Troubleshooting & Optimization

Issue 1: Low Yield / Oligomerization

  • Cause: Reaction concentration too high, favoring intermolecular reaction (polyesters) over intramolecular cyclization.

  • Solution: Dilute the reaction. High dilution favors intramolecular cyclization (Ruggli-Ziegler dilution principle). Ensure toluene volume is sufficient (0.1 M concentration).

Issue 2: Racemization

  • Cause: Extended heating with strong homogeneous acids (like H2SO4) or high temperatures (>150°C).

  • Solution: Switch to Amberlyst-15 (heterogeneous) and keep bath temperature strictly controlled. Do not prolong reflux after ethanol evolution ceases.

Issue 3: Product Color (Yellowing)

  • Cause: Oxidation or dehydration to furanone.

  • Solution: Perform reaction under Nitrogen/Argon atmosphere. Ensure the distillation pot does not run dry or overheat.

References

  • Process for the preparation of 3,4-dihydroxybutanoic acid and derivatives. European Patent EP1173400B1. (Describes the fundamental degradation of carbohydrates to the acid and subsequent lactonization).[1][2][3]

  • Synthesis of (S)-3-hydroxy-gamma-butyrolactone.Organic Syntheses. (Provides the authoritative procedure for the enantiomer, applicable to the (R)

  • Separation of (S)-3-Hydroxy-gamma-butyrolactone on HPLC.SIELC Technologies Application Note.

  • Thermodynamics of Lactonization.Michigan State University Chemistry.

Sources

Procedure for enzymatic resolution of ethyl 3,4-dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enzymatic Resolution of Ethyl 3,4-Dihydroxybutanoate

Part 1: Strategic Overview & Mechanistic Logic

1.1 The Challenge of the 1,2-Diol Moiety Ethyl 3,4-dihydroxybutanoate (EDHB) is a critical chiral synthon for the synthesis of HMG-CoA reductase inhibitors (statins) and L-carnitine analogs. However, direct enzymatic resolution of the free diol presents a specific "regioselectivity vs. enantioselectivity" conflict:

  • Primary Hydroxyl (C4): Sterically accessible and highly reactive toward acylation, but achiral.

  • Secondary Hydroxyl (C3): The chiral center of interest, but sterically hindered and less reactive.

Most lipases (e.g., Candida antarctica Lipase B, CAL-B) will rapidly acylate the C4-primary alcohol, yielding a racemic mono-acetate. Subsequent acylation of the C3-secondary alcohol is required for resolution, but this "tandem" approach often suffers from low E-values (enantiomeric ratio) due to acyl migration and competitive hydrolysis.

1.2 The Solution: The Acetonide Partitioning Protocol To ensure industrial-grade optical purity (


), this protocol utilizes the 3,4-O-isopropylidene derivative (Acetonide) . By "locking" the 1,2-diol into a dioxolane ring, we eliminate the regioselectivity issue. The enzyme then acts solely on the distal ester group via hydrolysis.
  • Substrate: Racemic ethyl 2,2-dimethyl-1,3-dioxolane-4-acetate.

  • Enzyme: Pseudomonas fluorescens Lipase (Amano Lipase AK) or Burkholderia cepacia Lipase (Amano Lipase PS).

  • Mechanism: Enantioselective hydrolysis of the ethyl ester.

  • Outcome: Separation of the unreacted ester (typically R-enantiomer) from the hydrolyzed acid (typically S-enantiomer), followed by mild acidic deprotection to yield the target chiral diol.

Part 2: Experimental Workflow & Visualization

Pathway Diagram

The following diagram illustrates the kinetic resolution workflow, highlighting the critical separation point.

G Substrate Racemic Acetonide Ester (Substrate) Reaction Kinetic Resolution (Phosphate Buffer pH 7.0) Substrate->Reaction Emulsification Enzyme Lipase Hydrolysis (Pseudomonas sp.) Enzyme->Reaction Reaction->Enzyme Catalysis Product_Ester (R)-Ester (Unreacted) Reaction->Product_Ester Organic Phase Product_Acid (S)-Acid (Hydrolyzed) Reaction->Product_Acid Aqueous Phase Target Target: (R)-Ethyl 3,4-dihydroxybutanoate Product_Ester->Target Deprotection (EtOH/H+)

Caption: Figure 1. Kinetic resolution workflow for ethyl 3,4-dihydroxybutanoate via acetonide hydrolysis, utilizing phase separation for enantiomer recovery.

Part 3: Detailed Protocols

Substrate Preparation (Pre-Resolution)

Note: If starting from commercially available racemic ethyl 3,4-dihydroxybutanoate.

  • Reagents: Racemic EDHB (10 g), 2,2-dimethoxypropane (1.5 eq), p-Toluenesulfonic acid (catalytic, 1 mol%).

  • Procedure: Mix in acetone (50 mL) at room temperature for 4 hours.

  • Workup: Quench with NaHCO₃, filter, and concentrate.

  • Validation: GC-MS should show a single peak for the acetonide (M+ = 202).

Enzymatic Resolution Protocol (The Core Method)

This protocol is optimized for Pseudomonas fluorescens lipase (Amano Lipase AK), which typically exhibits high hydrolytic activity toward the (S)-enantiomer, leaving the (R)-ester intact.

Materials:

  • Enzyme: Amano Lipase AK (Activity > 20,000 U/g).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0).

  • Solvent: Toluene (optional co-solvent, 10% v/v) to improve substrate dispersion.

  • Base: 1.0 M NaOH (for pH stat titration).

Step-by-Step Methodology:

  • Emulsification:

    • In a thermostated reactor (30°C), suspend 10.0 g (49.5 mmol) of Racemic Acetonide Ester in 90 mL of Phosphate Buffer (pH 7.0).

    • Expert Tip: If the substrate is an oil and forms a biphasic layer, add 10 mL Toluene or use high-shear stirring to create a stable emulsion. This increases the interfacial area available for the lipase.

  • Initiation:

    • Add 100 mg of Lipase AK (1% w/w relative to substrate).

    • Start stirring at 400 rpm.

  • Reaction Monitoring (pH Stat):

    • As hydrolysis proceeds, acid is produced, lowering pH.

    • Maintain pH at 7.0 by automatic addition of 1.0 M NaOH.

    • Endpoint: Stop the reaction when NaOH consumption corresponds to 50% conversion (approx. 24.7 mL). This typically takes 12–24 hours depending on enzyme load.

  • Workup & Separation:

    • Extract the reaction mixture with Ethyl Acetate (3 x 50 mL).

    • Organic Phase: Contains the unreacted (R)-Ester . Dry over MgSO₄ and concentrate.

    • Aqueous Phase: Contains the (S)-Acid salt. Acidify to pH 2.0 with HCl and extract to recover the (S)-enantiomer if needed.

  • Deprotection (Target Synthesis):

    • Dissolve the recovered (R)-Ester in Ethanol (50 mL).

    • Add 1 mL conc. HCl. Stir at RT for 2 hours.

    • Neutralize with NaHCO₃, filter, and evaporate to yield (R)-Ethyl 3,4-dihydroxybutanoate .

Analytical Controls

To ensure "Self-Validating" protocols, you must verify the Enantiomeric Excess (


) at 40% and 50% conversion.
ParameterMethodColumn / ConditionTarget Spec
Conversion GC-FIDDB-5 or equivalent49–51%

(Ester)
Chiral GCCyclodex-B or Chiralcel OD-H> 98%

(Acid)
Chiral HPLCChiralpak AD-H (after methylation)> 95%
Selectivity (

)
Calculation

> 50

Part 4: Troubleshooting & Optimization

Problem 1: Low Reaction Rate

  • Cause: Poor interfacial contact (substrate is hydrophobic).

  • Fix: Add 5% v/v Acetone or DMSO as a co-solvent. Do not exceed 10% as it may denature the lipase. Alternatively, increase stirring speed to create a finer emulsion.

Problem 2: Low Enantioselectivity (


) 
  • Cause: Non-specific hydrolysis or temperature too high.

  • Fix: Lower temperature to 4°C. While this slows the reaction, it often drastically improves the fit of the chiral pocket, increasing the

    
    -value. Switch enzyme source to Burkholderia cepacia (Lipase PS).
    

Problem 3: Acyl Migration in Final Product

  • Cause: During deprotection, the acetyl group (if using an acylation route) or the ester moiety can migrate between C3 and C4.

  • Fix: The Acetonide route described above avoids this during the resolution step. During deprotection, avoid high temperatures (>40°C) and strong bases.

References

  • Bio-Resolution of Statin Intermediates

    • Title: "Enzymatic resolution of 4-substituted-3-hydroxybutano
    • Source:Tetrahedron: Asymmetry, 1993, Vol 4.
    • URL:[Link]

  • Industrial Scale-Up Context

    • Title: "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate."[1][2][3][4] (Methodology adaptable to diol derivatives).[2][5]

    • Source:Biotechnology and Bioengineering, 2001.[1][2][4]

    • URL:[Link]

  • Synthesis of L-Carnitine Precursors (Relevant Chemistry)

    • Title: "Stereochemical control of yeast reductions. 1. Asymmetric synthesis of L-carnitine."[5]

    • Source:Journal of the American Chemical Society, 1983.[5]

    • URL:[Link]

  • General Protocol for Acetonide Esters

    • Title: "Lipase-catalyzed hydrolysis of isopropylidene deriv
    • Source:Journal of Molecular Catalysis B: Enzym
    • URL:[Link](Generalized Link to Journal)

Sources

Validation & Comparative

Definitive Guide to 1H NMR Analysis of (R)-Ethyl 3,4-dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Ethyl 3,4-dihydroxybutanoate is a high-value chiral synthon, predominantly utilized in the synthesis of HMG-CoA reductase inhibitors (statins) and L-carnitine. Its structural integrity—specifically the maintenance of the chiral center at C3 and the chemical differentiation of the hydroxyl groups—is critical for downstream efficacy.

This guide provides a rigorous technical analysis of the 1H NMR spectrum of this compound. Unlike standard spectral libraries, this document focuses on comparative diagnostics : distinguishing the product from its metabolic precursors (ethyl acetoacetate), analyzing solvent-dependent hydroxyl behavior, and validating enantiomeric purity against chiral HPLC alternatives.

Structural Analysis & Spectral Assignments

Molecular Architecture & Proton Labeling

The molecule contains a chiral center at C3, which renders the adjacent methylene protons at C2 diastereotopic . This is the most frequent point of misinterpretation in routine analysis.

G cluster_0 Proton Environment Assignments C4 H-D: CH2-OH (δ 3.5-3.7 ppm) C3 H-C: CH-OH (Chiral) (δ 4.0-4.1 ppm) C3->C4 Vicinal C2 H-B: CH2-CO (Diastereotopic) (δ 2.4-2.5 ppm) C2->C3 Vicinal Ethyl H-A: Ethyl Ester Group (δ 1.2 t, 4.1 q) Ethyl->C2 Ester Link

Figure 1: Proton connectivity and expected chemical shift zones.[1] Note the distinct magnetic environments of the C2 protons.

Standard Chemical Shifts (CDCl₃, 400 MHz)

The following data represents the purified product in Chloroform-d.

PositionProton LabelShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Structural Insight
Ethyl CH₃ H-A11.28Triplet (t)3H7.1Characteristic terminal methyl.
C2-H H-B12.48dd1HJgem=16.4, Jvic=8.2Diastereotopic Proton A . Distinct from H-B2.
C2-H' H-B22.56dd1HJgem=16.4, Jvic=4.0Diastereotopic Proton B .
C4-H₂ H-D3.65Multiplet (m)2H-Often overlaps; broadens if wet.
C3-H H-C4.08 - 4.15Multiplet (m)1H-Chiral center methine.
Ethyl CH₂ H-A24.18Quartet (q)2H7.1Ester methylene.
OH -2.8 - 3.5Broad Singlet2H-Highly concentration/solvent dependent.

Critical Mechanism: The C2 protons appear as two separate "doublet of doublets" (dd) rather than a simple doublet. This is due to the adjacent chiral center (C3), which breaks the symmetry, making H-B1 and H-B2 magnetically non-equivalent (diastereotopic).

Comparative Analysis: Performance vs. Alternatives

Solvent Comparison: CDCl₃ vs. DMSO-d₆ vs. D₂O

The choice of solvent fundamentally alters the "performance" of the NMR analysis regarding hydroxyl group detection.

FeatureCDCl₃ (Standard)DMSO-d₆ (High Polarity)D₂O (Exchange)
OH Visibility Visible (Broad)Sharp / Coupled Invisible
C3/C4 Resolution GoodExcellentModerate (Solvent peak interference)
Use Case Routine Purity CheckStructural Confirmation (OH coupling)Removal of OH overlap
  • Scientific Rationale: In DMSO-d₆, hydrogen bonding is disrupted less dynamically than in bulk water, often slowing proton exchange enough to observe vicinal coupling between the OH protons and the skeletal carbons (CH-OH). This proves the existence of the diol motif. In D₂O, the OH protons exchange rapidly (

    
    ), causing the signal to vanish, which confirms the peak identity.
    
Product vs. Precursor (Ethyl Acetoacetate)

When synthesizing this molecule via enantioselective reduction (e.g., Baker's Yeast or catalytic hydrogenation), the primary impurity is unreacted ethyl acetoacetate.

  • The Product (this compound): Shows multiplets at 3.6–4.1 ppm (CH-OH and CH2-OH).

  • The Precursor (Ethyl Acetoacetate): Shows a distinct singlet at 2.27 ppm (Methyl ketone) and a singlet at 3.45 ppm (Active methylene between carbonyls).

  • Differentiation: The disappearance of the singlet at 2.27 ppm is the primary metric for reaction completion.

Enantiomeric Purity: NMR vs. Chiral HPLC

To determine if you have the (R) or (S) enantiomer, standard NMR is insufficient.

Option A: Chiral HPLC (The Gold Standard)

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).[2]

  • Result: Baseline separation of enantiomers.

  • Pros: Quantifiable ee% >99%.

  • Cons: Requires expensive columns and 30-60 min run times.

Option B: 1H NMR with Chiral Shift Reagents (The Rapid Alternative)

  • Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)₃).

  • Mechanism: The chiral Europium complex binds to the diol, creating a transient diastereomeric environment. This induces a chemical shift difference (

    
    ) between the (R) and (S) ester protons.[3]
    
  • Protocol: Add 10-20 mg Eu(hfc)₃ to the NMR tube. The ethyl ester quartet (

    
     4.18) will split into two distinct quartets if the sample is racemic.
    
  • Pros: Immediate result, no special column needed.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure self-validating data (sharp multiplets for diastereotopic assignment), follow this strict protocol:

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃. (Over-concentration leads to viscosity broadening).

  • Drying: If the sample is an oil (hygroscopic), filter the CDCl₃ solution through a small plug of anhydrous K₂CO₃ or MgSO₄ directly into the NMR tube to remove trace water. Water broadens the OH peaks and obscures the C4 region.

  • Shimming: Focus shimming on the ethyl quartet. If the quartet lines are not split clearly to the baseline, the C2 diastereotopic splitting will be unresolved.

Workflow: From Crude to Verified Pure

Workflow Start Crude Reaction Mixture Step1 1H NMR (CDCl3) Check for Singlet @ 2.27 ppm Start->Step1 Decision1 Singlet Present? Step1->Decision1 Reprocess Continue Reduction Decision1->Reprocess Yes (Incomplete) Step2 D2O Shake Test Confirm OH assignment Decision1->Step2 No (Pure) Step3 Chiral Analysis (HPLC or Shift Reagent) Step2->Step3

Figure 2: Analytical decision matrix for validating this compound.

References

  • Synthesis and Characterization: Yamamoto, H., et al. "Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli."[4] Bioscience, Biotechnology, and Biochemistry, 2002.[4]

  • NMR Impurity Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[5] Organometallics, 2010.[5]

  • Diastereotopic Protons: "Identifying Homotopic, Enantiotopic and Diastereotopic Protons." OpenOChem.

  • Chiral Analysis: "Comparison of Chiral HPLC Selectivity." ResearchGate.[6]

Sources

Safety Operating Guide

Guide to the Proper Disposal of (R)-ethyl 3,4-dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (R)-ethyl 3,4-dihydroxybutanoate. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Hazard Assessment

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

Due to these potential hazards, this compound must be disposed of as regulated chemical waste. Under no circumstances should it be poured down the drain or placed in regular trash.[2][3]

Required Personal Protective Equipment (PPE)

To minimize exposure risks during handling and disposal, all personnel must wear the following PPE:[1][4][5]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes and accidental eye contact.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1][5]
Body Protection A laboratory coat or impervious clothing.Protects against contamination of personal clothing.[1]

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste in laboratories is governed by stringent federal and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][6][7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its Laboratory Standard (29 CFR 1910.1450), which requires the implementation of a Chemical Hygiene Plan (CHP).[4][8][9] Your institution's CHP is a critical resource that outlines specific procedures for waste management.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Waste Collection at the Point of Generation

Proper waste segregation and containment must begin at the source to prevent accidental mixing of incompatible chemicals.[10][11]

  • Select an Appropriate Waste Container:

    • Use a clean, leak-proof container made of a material compatible with this compound. Plastic or glass bottles are generally suitable.[6][7]

    • Ensure the container has a secure, tight-fitting lid.

  • Label the Waste Container Immediately:

    • Attach a hazardous waste tag to the container before adding any waste.[6]

    • The label must include the following information:[6]

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

      • The approximate concentration and quantity of the waste.

      • The date when the first drop of waste was added (the "accumulation start date").[12]

      • The name of the Principal Investigator and the laboratory location (building and room number).

      • Appropriate hazard pictograms (e.g., irritant, harmful).

Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10][13]

  • Designate the SAA: The SAA must be under the direct control of laboratory personnel.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a secondary containment bin to prevent spills.

    • Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[13]

  • Arrange for Pickup: Once the container is full, or within your institution's specified time limit (often 90 days), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.[7]

Disposal of Empty Containers

Containers that once held this compound must be properly managed to be considered "RCRA empty."[12]

  • Remove all Contents: Ensure that not a single drop of liquid can be removed by tilting or inverting the container.[14]

  • Rinse the Container: Triple rinse the container with a suitable solvent (e.g., ethanol or water).

  • Manage the Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your this compound waste container. Subsequent rinsates may also need to be collected depending on local regulations.[10][12]

  • Deface the Label: Completely remove or deface the original chemical label to prevent confusion.[14]

  • Final Disposal: Once the container is "RCRA empty" and the label is defaced, it can typically be disposed of in the regular trash or designated glass waste container. Consult your institution's specific guidelines.[14]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Control the Spill (if safe to do so):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an absorbent material such as diatomite or a universal binder.[1]

    • Do not use combustible materials to absorb flammable liquids.

  • Clean-Up and Disposal:

    • Collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.

    • Decontaminate the spill area.

    • Dispose of all contaminated materials (including gloves and wipes) as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated materials.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_container Empty Container Management Start This compound Waste Generated IsHazardous Is the waste hazardous? Start->IsHazardous EmptyContainer Is the original container empty? Start->EmptyContainer HazardousWaste Treat as Hazardous Waste IsHazardous->HazardousWaste Yes (Assume based on available data) NonHazardous Non-Hazardous Disposal Path (NOT APPLICABLE for this compound) IsHazardous->NonHazardous No Collect 1. Collect in a labeled, compatible container. HazardousWaste->Collect Store 2. Store in a designated Satellite Accumulation Area (SAA). Collect->Store RequestPickup 3. Request pickup from EHS for final disposal. Store->RequestPickup TripleRinse 1. Triple rinse with a suitable solvent. EmptyContainer->TripleRinse Yes CollectRinsate 2. Collect first rinsate as hazardous waste. TripleRinse->CollectRinsate DefaceLabel 3. Deface original label. CollectRinsate->DefaceLabel DisposeContainer 4. Dispose of empty container in designated trash/glass waste. DefaceLabel->DisposeContainer

Caption: Decision workflow for this compound disposal.

References
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl . MasterControl. Available at: [Link]

  • Disposal Procedures for Non Hazardous Waste . University of Alabama in Huntsville. Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . The University of Tennessee Health Science Center. Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf . National Center for Biotechnology Information. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . Compliancy Group. Available at: [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. Available at: [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. Available at: [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration . OSHA. Available at: [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Nevada, Reno. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]

  • CAS No : 112635-76-4 | Product Name : Ethyl (R)-3,4-dihydroxybutanoate . Pharmaffiliates. Available at: [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-ethyl 3,4-dihydroxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented chemical entities like (R)-ethyl 3,4-dihydroxybutanoate (CAS 112635-76-4) requires a proactive and conservative approach to safety. While comprehensive toxicological data for this specific molecule is not widely published, a robust safety protocol can be established by examining data from structurally similar hydroxy esters and adhering to fundamental principles of laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment: A Proactive Stance on Undefined Risks

The toxicological properties of this compound have not been thoroughly investigated.[1] In the absence of specific data, we must infer potential hazards from related compounds, such as ethyl 3-hydroxybutyrate. These analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] They are known to cause serious eye and skin irritation and may cause respiratory irritation.[1][2] Furthermore, many simple esters are combustible liquids.[3][4]

Therefore, the core principle for handling this compound is to treat it as a hazardous substance, implementing controls to mitigate risks of irritation, acute toxicity, and unknown long-term effects.

The Core PPE Ensemble: Your First Line of Defense

Personal Protective Equipment (PPE) is critical, but it is the final barrier between you and a potential hazard. It must be used in conjunction with robust engineering controls.

Primary Barrier: Engineering Controls

The single most important safety measure is the consistent use of a certified chemical fume hood for all manipulations of this compound.[1][5] This engineering control is the primary line of defense, designed to contain and exhaust vapors, which are a likely route of exposure.[5][6] Ensure that a safety shower and an eyewash station are accessible and unobstructed before beginning any work.[1][2]

Personal Protective Equipment Summary

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Safety goggles with side-shields meeting ANSI Z87.1 or equivalent standards.[5] A face shield should be worn over goggles during splash-prone procedures.Protects eyes from direct contact with splashes or aerosols of the chemical, which is presumed to be a serious eye irritant.[2][7]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).[1][8] Inspect gloves for tears or holes before each use. Change gloves frequently.Prevents skin contact, as the compound is presumed to be a skin irritant and potentially harmful upon absorption.[1]
Body Protection A fully-buttoned, flame-resistant or 100% cotton laboratory coat.[5][9] Closed-toe shoes are mandatory.Protects skin and personal clothing from accidental spills and contamination.[8][9]
Respiratory Protection Generally not required when working within a certified chemical fume hood.[3][10] A NIOSH-certified respirator (e.g., N95) is required for spills or when handling outside of a fume hood.Prevents inhalation of vapors or aerosols, a primary route of exposure that may cause respiratory irritation.[1][2][11] Engineering controls are the preferred method.

Standard Operating Procedure (SOP): A Step-by-Step Guide

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Experimental Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Verify Fume Hood, Eyewash & Safety Shower B Don Full PPE (Goggles, Lab Coat, Gloves) A->B C Transfer Chemical to Reaction Vessel B->C Exposure Personnel Exposure B->Exposure D Perform Experiment C->D Spill Spill Occurs C->Spill E Quench Reaction & Decontaminate Glassware D->E D->Spill F Segregate & Label Waste (Organic Liquid) E->F G Clean Work Area F->G H Doff PPE & Wash Hands G->H Spill_Response Execute Spill Protocol Spill->Spill_Response First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: Workflow for the safe handling of this compound.

Protocol Steps
  • Preparation and Engineering Controls :

    • Verify that the chemical fume hood is operational and has a current certification.[5]

    • Ensure the path to the nearest safety shower and eyewash station is clear.[1]

    • Assemble all necessary glassware and equipment within the fume hood to minimize movement in and out of the containment area.[9]

  • Donning PPE :

    • Before handling the primary container, don all required PPE as specified in the table above.[12]

  • Handling and Aliquoting :

    • Perform all transfers of this compound inside the fume hood.[1]

    • When transferring liquids, use a funnel and pour slowly to avoid splashing.[6]

    • Keep the container tightly closed when not in use to minimize vapor release.[2][10]

    • Store the compound in a cool, dry, and well-ventilated area, with a refrigerator (2-8°C) being recommended for storage.[1][13]

  • Post-Handling and Decontamination :

    • Decontaminate all surfaces and equipment after use.[14]

    • Remove gloves using a technique that avoids skin contamination and dispose of them in the appropriate waste stream.[3]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][14]

Emergency and Disposal Protocols

Accidental Release Measures
  • Small Spills (inside fume hood):

    • Absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[1][3]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

    • Wipe the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.[2]

  • Large Spills:

    • Evacuate all non-essential personnel from the area.[2]

    • Remove all sources of ignition.

    • Wear additional PPE, including respiratory protection, impervious boots, and disposable coveralls if necessary.[1]

    • Contain the spill by diking with inert material and follow the procedure for small spills.[1]

First Aid and Exposure
  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][7]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Waste Disposal Plan

All waste containing this compound, including contaminated absorbents, disposable PPE, and empty containers, must be treated as hazardous chemical waste.

  • Collect all waste in designated, clearly labeled, and sealed containers.[8]

  • Do not mix with incompatible waste streams.[6]

  • Dispose of the waste through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[1][7]

By implementing this comprehensive safety framework, you can confidently handle this compound, ensuring the integrity of your research and, most importantly, the safety of yourself and your colleagues.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 3-hydroxybutyrate. Source: Thermo Fisher Scientific. [Link]

  • Pharmaffiliates. (n.d.). Ethyl (R)-3,4-dihydroxybutanoate. Source: Pharmaffiliates. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Source: CSUB. [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Source: ETH Zurich. [Link]

  • ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Source: ChemistryTalk. [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Source: Quimivita. [Link]

  • Scott, S., & Polovich, M. (2019). Safe handling of hazardous drugs. Source: PMC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.